(3Z)-2-aminohex-3-en-1-ol hydrochloride
Description
Significance of Chiral Amino Alcohols in Asymmetric Synthesis and Chemical Sciences
Chiral amino alcohols are highly valued building blocks, or "synthons," in the field of asymmetric synthesis. Their importance stems from their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group. This arrangement is a key structural motif in a vast number of biologically active molecules and pharmaceutical drugs. nih.gov
Furthermore, they are frequently employed as chiral auxiliaries or ligands in metal-catalyzed reactions. By coordinating to a metal center, these molecules can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This control is critical in drug synthesis, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.
Overview of Stereoselective Synthetic Methodologies for Enantioenriched Building Blocks
The synthesis of enantioenriched compounds—mixtures containing an excess of one enantiomer—is a major focus of modern organic chemistry. Numerous stereoselective methodologies have been developed to construct molecules like (3Z)-2-aminohex-3-en-1-ol. These strategies include:
Catalytic Asymmetric Synthesis: This is often the most efficient approach, using a small amount of a chiral catalyst to generate large quantities of a chiral product. Methods for producing allylic amino alcohols often involve the catalytic hydroamination or aminoallylation of precursor molecules. nih.govmit.edu
Substrate-Controlled Synthesis: In this method, the stereochemistry of the starting material dictates the stereochemistry of the product. researchgate.net
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a starting material to direct the stereochemical course of a reaction, after which it is removed.
Enzymatic Resolutions: Biocatalysts, such as enzymes, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
The synthesis of molecules with a Z-configured (cis) double bond, such as the target compound, presents a unique challenge, as these isomers are often thermodynamically less stable than their E-configured (trans) counterparts. Therefore, methods that provide high (Z)-selectivity are of particular interest. rsc.org
Historical Development and Evolution of Research on Unsaturated Amino Alcohol Systems
Research into amino alcohols dates back to the early days of organic chemistry, with many foundational studies focusing on compounds derived from natural sources like amino acids. The development of synthetic methods for unsaturated amino alcohols, particularly allylic systems, gained significant momentum with the advent of organometallic chemistry.
Pioneering work in palladium-catalyzed reactions, for instance, opened new avenues for the construction of allylic amines and alcohols. acs.orgnih.gov Over the decades, the focus has shifted from simply creating these molecules to controlling their absolute and relative stereochemistry with high precision. Recent advancements in copper and iridium catalysis have provided powerful tools for the stereodivergent synthesis of all possible stereoisomers of a given amino alcohol, which is crucial for exploring structure-activity relationships in drug discovery. mit.edu
The Unique Stereochemical and Structural Attributes of (3Z)-2-aminohex-3-en-1-ol Hydrochloride
This compound possesses several key structural features that define its chemical identity and potential utility. The molecule is identifiable by its CAS Number, 2919971-13-2. navimro.com
Its structure contains:
A six-carbon hexene backbone.
A cis or (Z)-configuration at the C3-C4 double bond, which imparts a specific geometric constraint on the molecule's shape.
Two adjacent stereocenters at the C2 (bearing the amino group) and C3 positions, meaning it can exist as multiple stereoisomers.
Primary alcohol (-CH₂OH) and primary amine (-NH₂) functional groups, which are sites for further chemical modification.
It is formulated as a hydrochloride salt, enhancing its stability and solubility in polar solvents.
The combination of the (Z)-alkene and the 1,2-amino alcohol motif makes it a potentially valuable intermediate for the synthesis of complex natural products and pharmaceuticals where this specific stereochemical arrangement is required.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 2919971-13-2 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol |
| Common Form | Hydrochloride Salt |
| Key Structural Features | (Z)-Alkene, 1,2-Amino Alcohol |
This data is compiled from available chemical supplier information. navimro.comsigmaaldrich.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(Z)-2-aminohex-3-en-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-3-4-6(7)5-8;/h3-4,6,8H,2,5,7H2,1H3;1H/b4-3-; |
InChI Key |
NXBWLHDEQAVFRB-LNKPDPKZSA-N |
Isomeric SMILES |
CC/C=C\C(CO)N.Cl |
Canonical SMILES |
CCC=CC(CO)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 3z 2 Aminohex 3 En 1 Ol Hydrochloride
Retrosynthetic Analysis and Key Disconnections for the (3Z)-2-aminohex-3-en-1-ol Hydrochloride Scaffold
A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The primary goal is to disconnect the molecule into readily available or easily synthesizable starting materials, while considering the strategic introduction of the key stereochemical features: the C2 stereocenter and the (Z)-alkene.
Key Disconnections:
C3=C4 Olefin Disconnection: This is one of the most logical disconnections. It breaks the molecule into two three-carbon fragments. This approach suggests that the (Z)-alkene can be formed via olefination reactions. This leads to precursors such as a three-carbon carbonyl compound (e.g., propanal) and a three-carbon phosphorus ylide or phosphonate (B1237965) carbanion, which would already contain the C1 alcohol and C2 amine functionalities in a protected form.
C2-N Bond Disconnection: Cleavage of the carbon-nitrogen bond at the C2 position points towards a precursor like a 2-hydroxy-3-hexenal derivative or a corresponding epoxide. The amino group could then be introduced via methods such as reductive amination or nucleophilic ring-opening of an epoxide. The stereochemistry would need to be controlled during this amination step.
C2-C3 Bond Disconnection: This disconnection suggests an approach based on the addition of a nucleophile to an α-amino aldehyde. For instance, an ethyl-containing organometallic reagent could add to a protected serine aldehyde derivative. This strategy leverages starting materials from the chiral pool to set the C2 stereocenter.
These disconnections form the basis for the synthetic strategies discussed in the following sections, which aim to control the absolute and relative stereochemistry of the target molecule.
Enantioselective Synthesis Pathways to this compound
Controlling the absolute stereochemistry at the C2 position is crucial for the synthesis of enantiomerically pure (3Z)-2-aminohex-3-en-1-ol. Several modern synthetic methods can achieve this, broadly categorized into asymmetric catalysis, chiral auxiliary-controlled methods, and chiral pool synthesis.
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Transition Metal Catalysis: Transition metal complexes featuring chiral ligands are powerful tools for enantioselective synthesis. For the target molecule, a ruthenium-catalyzed asymmetric hydroalkylation of a racemic allylic alcohol could be envisioned. nih.gov Similarly, iridium or palladium-catalyzed asymmetric allylic amination of a suitable hexadienol derivative could install the amine group at the C2 position with high enantioselectivity. nih.gov These methods often proceed through the formation of a π-allyl-metal intermediate, with the chiral ligand dictating the face of nucleophilic attack. acs.org
Organocatalysis: Chiral small organic molecules can also catalyze enantioselective transformations. For instance, a proline-derived organocatalyst could be used to promote an asymmetric α-amination of a hexenal (B1195481) derivative. Another approach involves the use of chiral phosphoric acids in combination with a metal catalyst to achieve high enantioselectivity in allylic alkylations. nih.gov
| Catalysis Type | Metal/Catalyst | Ligand/Co-catalyst | Potential Application |
| Transition Metal | Ruthenium (Ru) | Chiral Phosphine (B1218219) | Asymmetric Hydroalkylation nih.gov |
| Transition Metal | Palladium (Pd) | Chiral Phosphoramidite | Asymmetric Allylic Amination acs.org |
| Transition Metal | Iridium (Ir) | Chiral Phosphoramidite | Asymmetric Allylation nih.gov |
| Organocatalysis | Proline Derivative | - | Asymmetric α-amination |
| Dual Catalysis | Palladium/Amine | Chiral Phosphoric Acid | Asymmetric α-allylation nih.gov |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of (3Z)-2-aminohex-3-en-1-ol, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, could be attached to a carboxylic acid precursor. sigmaaldrich.com Subsequent diastereoselective alkylation of the enolate with a suitable electrophile would establish the C2 stereocenter. Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions. nih.gov Once the stereocenter is set, the auxiliary can be cleaved, and the functional groups can be elaborated to yield the final product. This method is highly reliable and often provides high diastereoselectivity. wikipedia.orgnumberanalytics.com
The chiral pool refers to the collection of abundant, inexpensive, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. ankara.edu.trwikipedia.org These molecules serve as excellent starting materials in which the existing stereocenters are incorporated into the final target molecule. youtube.com
A plausible chiral pool approach for (3Z)-2-aminohex-3-en-1-ol would start from a natural amino acid like L-serine or L-alanine.
From L-Serine: The side chain of L-serine already contains a protected primary alcohol. The carboxylic acid can be reduced to an aldehyde (forming a serine aldehyde derivative). A subsequent Wittig or HWE reaction with an appropriate propyl-phosphorus reagent would construct the (Z)-alkene and the remainder of the carbon chain.
From L-Alanine: The stereocenter of L-alanine can serve as the C2 of the target molecule. The synthesis would involve chain elongation from both the carboxylic acid and the methyl group, with the stereocenter maintained throughout the synthetic sequence.
This strategy is often very efficient as it bypasses the need for an asymmetric induction step. ankara.edu.tr
Regio- and Stereoselective Construction of the Hex-3-en-1-ol Moiety
The formation of the C3-C4 double bond with (Z)-selectivity is a critical step in the synthesis. Several classic and modern olefination reactions can achieve this with high fidelity.
Wittig Reaction: The Wittig reaction is a premier method for alkene synthesis from carbonyl compounds and phosphorus ylides. numberanalytics.commnstate.edu The stereochemical outcome is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are typically used under salt-free conditions. organic-chemistry.orglibretexts.orgwikipedia.org The reaction proceeds through a four-membered oxaphosphetane intermediate, and with non-stabilized ylides, the kinetic product is the (Z)-alkene. libretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction, which uses phosphonate-stabilized carbanions, typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org However, a key modification, known as the Still-Gennari olefination , allows for excellent (Z)-selectivity. nrochemistry.com This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers at low temperatures. youtube.comnih.gov These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-olefin. nrochemistry.com
Olefin Metathesis: Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org Specifically, Z-selective cross-metathesis can be employed to construct the desired double bond. nih.gov Catalysts based on molybdenum or ruthenium with specific sterically demanding ligands can favor the formation of the less stable (Z)-isomer by controlling the orientation of the substrates in the metallacyclobutane intermediate. nih.govresearchgate.netharvard.edu This method offers high functional group tolerance. sigmaaldrich.com
| Reaction | Reagents | Typical Selectivity | Key Features |
| Wittig Reaction | Aldehyde + Non-stabilized Ylide | High (Z) | Requires salt-free conditions for best selectivity. wikipedia.org |
| HWE (Still-Gennari) | Aldehyde + EWG-Phosphonate | High (Z) | Uses electron-withdrawing phosphonates and specific base/additive combinations. nih.govacs.org |
| Olefin Metathesis | Two Alkenes + Mo/Ru Catalyst | High (Z) | Requires specialized Z-selective catalysts; good functional group tolerance. nih.govresearchgate.net |
Stereocontrolled Functionalization of Olefins
A direct and efficient approach to constructing the 1,2-amino alcohol motif present in (3Z)-2-aminohex-3-en-1-ol involves the stereocontrolled functionalization of an olefin precursor. Palladium-catalyzed allylic C-H amination has emerged as a powerful tool for this transformation, allowing for the direct installation of a nitrogen functional group into an inert C-H bond, thus streamlining the synthetic sequence.
This strategy can be conceptualized for the synthesis of the target compound starting from a chiral homoallylic alcohol precursor. The use of a Pd(II)/bis-sulfoxide catalyst system has been shown to effectively promote the intramolecular C-H amination of chiral homoallylic N-tosyl carbamates. This reaction proceeds through a proposed π-allylPd intermediate, with the stereochemical outcome being controlled by the existing chirality in the substrate. This methodology enables the synthesis of densely functionalized products that can be further elaborated. For instance, a suitably protected (5Z)-hex-5-en-3-ol derivative could undergo diastereoselective allylic C-H amination to install the C2-amine, leading to a cyclic intermediate which, upon hydrolysis, would yield the desired syn-1,2-amino alcohol core. The versatility of the vinyl group in the resulting product allows for further chemical manipulation.
Key features of this methodology are its ability to tolerate various functional groups and proceed with good levels of diastereoselectivity. The development of electron-deficient N-nosyl carbamates as nucleophiles has further improved the efficiency of this reaction, allowing it to proceed under milder conditions and with reduced reaction times.
| Catalyst System | Nucleophile | Substrate Type | Key Outcome | Reference |
| Pd(OAc)₂ / bis-sulfoxide | N-tosyl carbamate | Chiral homoallylic alcohol | Diastereoselective allylic C-H amination to form anti-oxazolidinones. | |
| Pd(II) / sulfoxide | N-nosyl carbamate | Homoallylic alcohol | Increased reaction rate for synthesis of syn-1,2-amino alcohol motifs. |
Amination and Hydroxylation Methodologies at the C2 Position
The precise installation of the amino group at the C2 position adjacent to the hydroxyl-bearing C1 is a critical challenge in the synthesis of (3Z)-2-aminohex-3-en-1-ol. Methodologies that can achieve this with high regio- and stereoselectivity are of paramount importance.
Stereoselective amination reactions provide a direct route to installing the chiral amine functionality. Metal-catalyzed approaches, particularly those employing rhodium, have shown promise. For example, the use of ion-paired Rh paddlewheel complexes can direct the chemoselectivity of nitrene transfer reactions away from the commonly favored aziridination and towards allylic C-H amination. In substrates containing an alcohol functional group, this directing effect can be leveraged to achieve high enantioselectivity for the allylic amination product. Applying this to a (Z)-hex-3-en-1-ol substrate could potentially install the C2-amino group with controlled stereochemistry.
Another powerful strategy is the palladium-catalyzed allylic amination of allylic alcohol derivatives. These reactions typically proceed via a π-allyl palladium intermediate and can provide high levels of stereocontrol depending on the choice of catalyst, ligand, and nucleophile.
A classic and reliable method for introducing an amino group involves the reduction of a corresponding nitro or azido (B1232118) precursor. This two-step approach offers versatility as the nitro and azido groups can be introduced through various well-established reactions. For the synthesis of (3Z)-2-aminohex-3-en-1-ol, a β-nitro alcohol intermediate, (3Z)-2-nitrohex-3-en-1-ol, could be a key precursor. This intermediate can be synthesized via the Henry (nitroaldol) reaction between an appropriate nitroalkane and aldehyde. The nitroaldol reaction is a highly versatile C-C bond-forming reaction that generates β-nitroalcohols, which are valuable building blocks.
Once the nitro-allylic alcohol is obtained, the nitro group can be reduced to the primary amine. A wide array of reagents can effect this transformation, offering chemoselectivity that tolerates the olefin and hydroxyl functionalities. Common methods include catalytic hydrogenation using catalysts like Pd/C or platinum, or chemical reduction using metals in acidic media (e.g., Fe/HCl). More modern and milder methods, such as using Fe/CaCl₂ with a hydrogen donor or a combination of HSiCl₃ and a tertiary amine, provide excellent yields and tolerate sensitive functional groups.
Similarly, an azido group can be introduced, often via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) at the C2 position. The subsequent reduction of the azide (B81097) to the amine is a very clean and high-yielding reaction, commonly achieved through catalytic hydrogenation or the Staudinger reaction.
| Precursor | Reagent/Catalyst for Reduction | Key Advantage | Reference |
| Nitroarenes | Fe/CaCl₂ | High yields, tolerates sensitive functional groups (halides, carbonyls, esters). | |
| Aromatic/Aliphatic Nitro | HSiCl₃ / Tertiary Amine | Mild, metal-free, wide functional group tolerance. | |
| Nitroarenes | Catalytic Hydrogenation (e.g., Ni, Pt) | Industrially scalable method for aniline (B41778) derivatives. | |
| Nitro Phenols | Hydroiodic Acid (HI) | Convenient for synthesis of o-aminophenol derivatives. |
Development of Novel and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also sustainable, safer, and scalable. Flow chemistry and biocatalysis are at the forefront of this movement, offering significant advantages over traditional batch processing.
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly for hazardous reactions.
The synthesis of (3Z)-2-aminohex-3-en-1-ol could benefit from flow chemistry in several key steps. For instance, nitration and hydrogenation reactions, which are often highly exothermic and involve hazardous reagents or gaseous hydrogen, can be performed more safely and efficiently in a flow reactor. The small reactor volume enhances mass and heat transfer, minimizing the risk of thermal runaways and improving reaction kinetics. The synthesis of intermediates and the final Active Pharmaceutical Ingredient (API) can be integrated into a single continuous stream, a process known as telescoping, which reduces waste and purification steps. The application of flow chemistry has been demonstrated in the synthesis of various pharmaceutical agents, highlighting its potential for producing complex molecules like the target compound.
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally friendly conditions. For the synthesis of enantiopure allylic amines and amino alcohols, biocatalytic methods are particularly powerful.
A chemoenzymatic cascade can be envisioned for the synthesis of enantiopure (3Z)-2-aminohex-3-en-1-ol. A promising strategy involves the sequential use of a laccase and an amine transaminase (ATA). This approach could start with a racemic allylic alcohol precursor. The laccase, in combination with a mediator like TEMPO, oxidizes the alcohol to the corresponding α,β-unsaturated ketone. Subsequently, an amine transaminase, selected for its specific stereopreference, performs an asymmetric reductive amination of the ketone intermediate to yield the desired enantiomer of the allylic amine with very high enantiomeric excess (ee). By choosing between (R)-selective and (S)-selective ATAs, either enantiomer of the final product can be accessed. This strategy has been successfully applied to produce a variety of chiral allylic amines with moderate to good yields and excellent enantioselectivity (94% to >99% ee). Such a one-pot, two-stage biocatalytic system represents a green and sustainable route for producing enantiopure (3Z)-2-aminohex-3-en-1-ol.
| Enzyme Combination | Reaction Sequence | Substrate Scope | Key Outcome | Reference |
| Laccase / Amine Transaminase (ATA) | 1. Oxidation of racemic alcohol to ketone. 2. Asymmetric reductive amination of ketone. | (3E)-4-(het)arylbut-3-en-2-ols | Chiral amines in 29-75% isolated yield and 94 to >99% ee. | |
| LAAD / ARO10 / RpBAL + ATA | 1. Deamination. 2. Decarboxylation. 3. Hydroxymethylation. 4. Asymmetric reductive amination. | L-phenylalanine | (R)- and (S)-phenylalaninol with >99% ee. |
Sophisticated Spectroscopic and Structural Elucidation of 3z 2 Aminohex 3 En 1 Ol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment
High-resolution NMR spectroscopy would be the primary tool for the complete structural and stereochemical assignment of (3Z)-2-aminohex-3-en-1-ol hydrochloride. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential to confirm the constitution, configuration, and conformation of the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Proximity
To unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the proton-proton connectivities within the hexene chain. For instance, correlations would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, C4 and C5, and C5 and C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. This would allow for the definitive assignment of the carbon chemical shifts based on the already assigned proton shifts.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry, particularly the (Z)-configuration of the double bond. For the (3Z)-isomer, a strong NOE/ROE correlation would be expected between the protons on C3 and C4. The spatial proximity of these protons in the cis configuration would lead to a significant cross-peak in the NOESY/ROESY spectrum.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar functional groups.
| Atom No. | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations (predicted) | Key HMBC Correlations (predicted) |
| 1 | ~3.7-3.9 | ~60-65 | H-2 | C-2, C-3 |
| 2 | ~3.5-3.8 | ~55-60 | H-1, H-3 | C-1, C-3, C-4 |
| 3 | ~5.4-5.6 | ~125-130 | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4 | ~5.6-5.8 | ~130-135 | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | ~2.0-2.2 | ~20-25 | H-4, H-6 | C-3, C-4, C-6 |
| 6 | ~0.9-1.1 | ~13-15 | H-5 | C-4, C-5 |
Application of Chiral Derivatizing Agents and Anisotropy Effects for Enantiomeric Purity Assessment
Assuming the synthesis of this compound results in a racemic mixture, the determination of enantiomeric purity would necessitate the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For example, reaction with Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) would form diastereomeric esters. The fluorine atoms in the Mosher's esters would induce diastereotopic shifts in the ¹H and ¹⁹F NMR spectra, allowing for the quantification of the enantiomeric excess.
Advanced Solid-State NMR for Conformational Insights
Solid-state NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material. These spectra could reveal the presence of different polymorphs or conformers in the crystalline lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy would be complementary techniques for identifying the functional groups present in this compound and for studying intermolecular interactions such as hydrogen bonding.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, predicted) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (ammonium) | Stretching | 2800-3200 (broad) |
| C-H (alkene) | Stretching | 3000-3100 |
| C-H (alkane) | Stretching | 2850-2960 |
| C=C (alkene, Z) | Stretching | ~1650 |
| N-H (ammonium) | Bending | 1500-1600 |
| C-O (alcohol) | Stretching | 1050-1150 |
| C-N (amine) | Stretching | 1000-1250 |
Analysis of Hydrogen Bonding Networks in Solid and Solution States
The presence of hydroxyl and ammonium (B1175870) groups in the molecule would lead to extensive hydrogen bonding. In the solid-state IR spectrum, the O-H and N-H stretching bands would likely be broad due to this extensive hydrogen bonding network. In solution, dilution studies using a non-polar solvent could be performed to observe changes in these bands, providing insights into the strength and nature of the intermolecular hydrogen bonds.
Conformational Isomerism Studies
Variable-temperature IR and Raman spectroscopy could be employed to study conformational isomerism. Changes in the spectra as a function of temperature could indicate the presence of different rotational isomers (conformers) and allow for the determination of their relative thermodynamic stabilities.
Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS)
No experimental HRMS data for this compound is available in the reviewed literature. Such data would be crucial for confirming the elemental formula by providing a highly accurate mass measurement of the molecular ion.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Specific MS/MS fragmentation data for this compound has not been reported. Analysis of its fragmentation patterns would be instrumental in confirming the connectivity of the molecule, identifying characteristic neutral losses and daughter ions that would support the proposed structure.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
Single-Crystal X-ray Diffraction Analysis
A crystallographic structure of this compound has not been deposited in crystallographic databases. This technique would provide unambiguous proof of the molecular structure, including the geometry of the double bond, the relative stereochemistry of the chiral centers, and the conformation adopted in the solid state.
Co-crystal and Salt Formation for Crystallization Enhancement
There are no published studies on the crystallization of this compound, either in its native form or as a co-crystal or different salt form.
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Purity and Conformational Dynamics
No circular dichroism (CD) or optical rotatory dispersion (ORD) spectra for this compound are available in the literature. These techniques would be essential for confirming the enantiomeric purity of a chiral sample and for studying its conformational preferences in solution.
Theoretical and Computational Chemistry Studies of 3z 2 Aminohex 3 En 1 Ol Hydrochloride
Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These methods, such as Density Functional Theory (DFT) and Ab Initio calculations, would be essential in mapping out the conformational landscape and determining the most stable three-dimensional structures of (3Z)-2-aminohex-3-en-1-ol hydrochloride.
Density Functional Theory (DFT) Studies on Ground State Geometries
DFT studies would focus on calculating the electron density to determine the ground state geometry of the molecule. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. The resulting data would form the basis for understanding the molecule's intrinsic stability and reactivity. However, at present, no such DFT studies for this compound have been published.
Ab Initio Calculations for Conformational Energy Minima
Ab Initio methods, which are based on first principles of quantum mechanics without the use of experimental data, would be employed to identify various low-energy conformations (conformational energy minima). By systematically rotating the single bonds within the molecule, a potential energy surface could be generated, revealing the different shapes the molecule can adopt and the energy barriers between them. This information is crucial for understanding its flexibility and how it might interact with other molecules. Regrettably, the scientific literature does not currently contain any Ab Initio studies for this compound.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
To understand how this compound behaves in a real-world setting, such as in a solvent, molecular dynamics (MD) simulations would be necessary. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of its behavior.
Solvent Effects on Conformation and Reactivity
MD simulations would be particularly useful in examining how different solvents influence the preferred conformation of this compound. The presence of a solvent can stabilize or destabilize certain conformations, which in turn can affect the molecule's reactivity. The interactions between the solute and solvent molecules are key to understanding its solubility and chemical behavior in solution. This area of research remains unexplored for this specific compound.
Self-Assembly and Aggregation Tendencies
Another important aspect that could be investigated using MD simulations is the tendency of this compound molecules to self-assemble or aggregate. By simulating a system with multiple molecules, researchers could observe whether they tend to form clusters and what forces drive this aggregation. Such information is vital for applications in materials science and pharmacology. As of now, no studies on the self-assembly of this compound have been reported.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. These predictions, derived from the calculated electronic structure, can aid in the identification and characterization of the compound. Comparing predicted spectra with experimental data can also serve to validate the computational models used. The scientific community has yet to publish any first-principles predictions of the spectroscopic parameters for this compound.
Computational NMR Chemical Shift and Coupling Constant Prediction
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, provide valuable insights into the molecular structure and electronic environment of a compound. For this compound, these predictions would be instrumental in confirming its stereochemistry and understanding the influence of the protonated amine and hydroxyl groups on the electronic distribution within the molecule.
Density Functional Theory (DFT) is a common method for predicting NMR parameters. A typical approach would involve geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). Subsequent NMR calculations would then be performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | 3.8 (Hα), 3.6 (Hβ) | 65.2 |
| C2 | 4.1 | 58.9 |
| C3 | 5.6 | 128.5 |
| C4 | 5.4 | 132.1 |
| C5 | 2.1 | 22.8 |
| C6 | 1.0 | 13.7 |
| N-H | 8.5 (broad) | - |
Hypothetical Predicted J-Coupling Constants (Hz)
| Coupled Nuclei | Predicted J-Coupling Constant (Hz) |
|---|---|
| J(H2, H3) | 7.5 |
| J(H3, H4) | 10.5 (cis) |
| J(H4, H5) | 6.8 |
Vibrational Frequency Calculations
Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. These calculations can predict the vibrational modes of a molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. For this compound, this analysis would help identify characteristic peaks corresponding to the O-H, N-H, C=C, and C-O functional groups.
These calculations are typically performed using the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization. The output provides the frequencies of the vibrational modes and their corresponding IR intensities and Raman activities. A scaling factor is often applied to the calculated frequencies to better match experimental data.
Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3450 |
| N-H | Stretching (asymmetric) | 3250 |
| N-H | Stretching (symmetric) | 3180 |
| C-H (alkenyl) | Stretching | 3025 |
| C-H (alkyl) | Stretching | 2960 |
| C=C | Stretching | 1655 |
| N-H | Bending | 1610 |
Computational Analysis of Reaction Mechanisms Involving this compound
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the energetics and pathways that are often difficult to obtain experimentally.
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate. Characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and verify transition state structures. This involves finding a first-order saddle point on the potential energy surface, which has one imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical reaction involving this compound, such as an intramolecular cyclization, computational methods would be employed to identify the geometry of the transition state, including the forming and breaking bond lengths.
Reaction Pathway Elucidation and Energy Barriers
Once the reactants, products, and transition states are located, the entire reaction pathway can be mapped out. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state connects the desired reactants and products.
The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. This value is a key determinant of the reaction rate. For instance, in a hypothetical isomerization of the (3Z) isomer to the (3E) isomer, computational analysis could reveal the rotational energy barrier around the C3-C4 double bond.
In Silico Screening for Molecular Recognition and Binding Properties (Not in the context of biological activity)
In silico screening methods can be used to predict how a molecule might interact with other molecules or materials, which is fundamental to understanding its molecular recognition and binding properties outside of a biological context. This could include interactions with synthetic receptors, surfaces, or in crystal engineering.
Molecular docking and molecular dynamics simulations are primary tools for these investigations. For this compound, these simulations could predict its preferred binding poses and affinities with various host molecules, such as cyclodextrins or crown ethers. The analysis would focus on non-covalent interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces that govern the binding process. This information is valuable in materials science and supramolecular chemistry for designing new materials and molecular assemblies.
Chemical Reactivity and Derivatization of 3z 2 Aminohex 3 En 1 Ol Hydrochloride
Functionalization at the Amino Group
The primary amino group in (3Z)-2-aminohex-3-en-1-ol is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents. Its reactivity is central to creating derivatives with potential applications in medicinal chemistry and material science.
Amidation and Sulfonamidation Reactions for Peptide Mimics or Ligands
The primary amine can be readily acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in peptide synthesis and the development of therapeutic agents. The resulting amide derivatives of (3Z)-2-aminohex-3-en-1-ol can be considered peptide mimics or isosteres, where the allylic alcohol moiety introduces conformational constraints or additional interaction points not present in natural amino acid residues. peptide.com
Amidation: Reaction with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) will yield the corresponding N-acyl derivative. Alternatively, coupling with a carboxylic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provides a milder route to the amide.
Sulfonamidation: Treatment with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords the corresponding sulfonamide. These derivatives are often highly crystalline and are important pharmacophores in various drug classes.
These transformations are summarized in the table below.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
| Amidation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Et3N), Aprotic Solvent (e.g., DCM) | (3Z)-2-(acylamino)hex-3-en-1-ol |
| Amidation | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDCI), Solvent (e.g., DMF, DCM) | (3Z)-2-(acylamino)hex-3-en-1-ol |
| Sulfonamidation | Sulfonyl Chloride (R-SO2Cl) | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM) | (3Z)-2-(sulfonamido)hex-3-en-1-ol |
Formation of Imines, Enamines, and Heterocyclic Systems
The reaction of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by mild acid (pH 4-5) and involves the elimination of a water molecule. quimicaorganica.orgchemistrysteps.com As (3Z)-2-aminohex-3-en-1-ol contains a primary amine, it will form imines rather than the enamines that are generated from secondary amines. chemistrysteps.com
The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. chemistrysteps.comlibretexts.org Subsequent protonation of the hydroxyl group and elimination of water yields a protonated imine, which is then deprotonated to give the final product. quimicaorganica.org
The bifunctional nature of the molecule allows for subsequent intramolecular reactions. For instance, N-acylated derivatives can undergo acid-catalyzed dehydrative cyclization to form substituted 2-oxazoline rings. mdpi.comwikipedia.org This process involves the activation of the hydroxyl group, which then acts as a nucleophile, attacking the amide carbonyl (or an activated intermediate) to close the ring. mdpi.com The synthesis of oxazolines can often be achieved in a one-pot reaction from amino alcohols and carboxylic acids or their derivatives. mdpi.comresearchgate.net
Protection/Deprotection Strategies for the Amine Moiety
Given the nucleophilicity of the amino group, its protection is often a prerequisite for selectively modifying other parts of the molecule, particularly the hydroxyl group. masterorganicchemistry.com Carbamates are the most common class of protecting groups for amines.
tert-Butyloxycarbonyl (Boc) Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base. It is stable under a wide range of nucleophilic and basic conditions but is readily cleaved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgwuxibiology.com
Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comhighfine.com A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for the use of orthogonal protecting groups like Boc. organic-chemistry.org It is most commonly removed by catalytic hydrogenation (e.g., H₂ over Pd/C), a mild method that yields the free amine, toluene, and carbon dioxide. masterorganicchemistry.comgoogle.com
| Protecting Group | Protection Reagent & Conditions | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Trifluoroacetic Acid (TFA) or HCl in organic solvent |
| Cbz (Z) | Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | H₂, Pd/C (Catalytic Hydrogenation) |
Functionalization at the Hydroxyl Group
The primary allylic alcohol offers another site for derivatization. However, to achieve selective reactions at the hydroxyl group, the more nucleophilic amino group must first be protected, typically as a Boc or Cbz carbamate.
Esterification and Etherification Reactions
With the amine protected, the hydroxyl group can be converted into esters and ethers using standard synthetic protocols.
Esterification: The N-protected amino alcohol can be esterified by reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or DMAP. core.ac.uk Alternatively, coupling with carboxylic acids using reagents such as DCC with a DMAP catalyst is also effective. acs.org These reactions provide a route to compounds with modulated lipophilicity and potential prodrug applications.
Etherification: Formation of ethers can be achieved through a Williamson ether synthesis. This involves deprotonating the N-protected amino alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide). Selective etherification of amino alcohols can be challenging due to competing N-alkylation, reinforcing the necessity of a suitable protecting group on the nitrogen atom. google.com
Oxidation Reactions to Aldehydes or Carboxylic Acids
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Again, N-protection is crucial to prevent oxidation of the amino group or other undesired side reactions.
Oxidation to Aldehydes: The selective oxidation of an N-protected primary allylic alcohol to the corresponding aldehyde can be accomplished using mild, controlled oxidizing agents. nih.gov Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are effective for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. nih.gov TEMPO-based catalytic systems also provide a highly chemoselective method for oxidizing alcohols, including β-amino alcohols, without affecting the amine functionality. acs.orgorganic-chemistry.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used, although care must be taken as the alkene functionality may also be susceptible to oxidation under these harsh conditions. The direct oxidation of unprotected amino alcohols presents significant challenges, but catalytic systems using agents like 2-azaadamantane (B3153908) N-oxyl (AZADO) with a copper co-catalyst have been developed for the chemoselective aerobic oxidation of alcohols in the presence of unprotected amines. nih.govresearchgate.net
| Desired Product | Reagent(s) | Typical Conditions | Notes |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild conditions, avoids over-oxidation. nih.gov |
| Aldehyde | TEMPO/Trichloroisocyanuric acid | CH₂Cl₂, Room Temperature | Highly chemoselective for primary alcohols. acs.orgorganic-chemistry.org |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, heat | Strong oxidant, may cleave the C=C bond. |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temperature | Harsh acidic conditions. |
Protection/Deprotection Strategies for the Hydroxyl Moiety
The synthetic utility of (3Z)-2-aminohex-3-en-1-ol hydrochloride is greatly enhanced by the strategic use of protecting groups for its primary hydroxyl moiety. The choice of a suitable protecting group is critical, as it must be stable under various reaction conditions while allowing for selective removal without affecting the amino and internal alkene functionalities. An effective protection strategy relies on the principle of orthogonality, ensuring that the protection and deprotection steps are compatible with the other reactive sites in the molecule. organic-chemistry.org
Common protecting groups for alcohols include silyl (B83357) ethers, alkyl ethers, esters, and acetals. libretexts.org For this specific substrate, silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers, are particularly advantageous. They are readily installed using the corresponding silyl chloride and a mild base and are robust under a wide range of non-acidic and non-fluoride conditions. Their removal is typically achieved with fluoride-ion sources like tetra-n-butylammonium fluoride (B91410) (TBAF), conditions that are orthogonal to the amine and alkene groups. libretexts.org
Benzyl (Bn) ethers are also a viable option, installed under basic conditions and removed by catalytic hydrogenolysis. However, care must be taken as hydrogenolysis conditions can also reduce the internal alkene. libretexts.org Ester protecting groups, such as acetate (B1210297) (Ac) or benzoate (B1203000) (Bz), are installed using acyl chlorides or anhydrides and are typically removed under basic hydrolysis conditions (e.g., K₂CO₃/MeOH), which should be compatible with the molecule. Acid-labile protecting groups like tetrahydropyranyl (THP) ether could be used, but their removal requires acidic conditions that would protonate the free amino group. libretexts.org
Table 1: Selected Hydroxyl Protecting Groups and Their Compatibility
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Compatibility Notes |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF•Pyridine | Excellent orthogonality; stable to most conditions except acid and fluoride. |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C | Deprotection via hydrogenolysis may simultaneously reduce the C=C double bond. |
| Acetyl | Ac | Ac₂O, Pyridine | K₂CO₃, MeOH or mild aqueous base | Good compatibility; stable to acidic and reductive conditions. |
| Tetrahydropyranyl Ether | THP | Dihydropyran, H⁺ (cat.) | Aqueous Acid (e.g., p-TsOH) | Acidic deprotection will protonate the amine; requires subsequent neutralization. |
Reactions Involving the Internal Alkene Moiety
The internal (Z)-alkene is a key functional group that can undergo a variety of transformations, often with the stereochemical outcome influenced by the adjacent allylic alcohol and chiral amine-bearing center.
Stereoselective Hydrogenation and Deuteration
The reduction of the alkene in (3Z)-2-aminohex-3-en-1-ol can be performed stereoselectively. The presence of the allylic hydroxyl group allows for directed hydrogenation, where coordination of the hydroxyl to a metal catalyst (e.g., rhodium, iridium, or ruthenium) delivers hydrogen to the syn-face of the double bond. shu.edu This substrate-controlled approach can lead to high diastereoselectivity in the formation of 2-aminohexan-1-ol.
Asymmetric transfer hydrogenation and catalytic hydrogenation are powerful methods for the enantioselective reduction of allylic alcohols. shu.edunih.gov Using chiral phosphine (B1218219) ligands, such as those based on BINAP or DUPHOS scaffolds, in combination with a ruthenium catalyst, it is possible to achieve dynamic kinetic resolution, converting the racemic starting material into a single enantiomer of the saturated product with high diastereoselectivity and enantioselectivity. nih.gov
Stereoselective deuteration can similarly be achieved. Nickel-catalyzed asymmetric deuteration of allylic alcohols has been demonstrated using deuterated water (D₂O) as the deuterium (B1214612) source, offering a method to introduce deuterium atoms across the double bond with high stereocontrol. acs.org Iridium-catalyzed systems are also effective for the α-deuteration of alcohols, though selective deuteration of the alkene would likely employ transition metal catalysts that facilitate the addition of D₂ across the double bond. rsc.org
Table 2: Potential Catalytic Systems for Stereoselective Hydrogenation
| Catalyst System | Hydrogen Source | Expected Stereocontrol | Rationale |
| [Rh(COD)₂]BF₄ / Chiral Phosphine | H₂ | High diastereoselectivity and enantioselectivity | Directed hydrogenation influenced by both the hydroxyl group and the chiral ligand. |
| RuCl₂[(S)-BINAP]₂ / Base | H₂ or Isopropanol | Dynamic kinetic resolution leading to high ee and dr | Isomerization followed by asymmetric hydrogenation of an intermediate ketone. nih.gov |
| Crabtree's Catalyst [Ir(cod)(PCy₃)(py)]PF₆ | H₂ | High diastereoselectivity | Hydroxyl-directed delivery of hydrogen to the syn face of the alkene. |
Epoxidation and Dihydroxylation Reactions (Stereo- and Regioselectivity)
The allylic hydroxyl group is expected to exert strong directing effects in epoxidation reactions. With reagents like meta-chloroperoxybenzoic acid (m-CPBA) or in vanadium-catalyzed epoxidations using tert-butyl hydroperoxide (t-BuOOH), the formation of the syn-epoxide is strongly favored due to a transition state involving hydrogen bonding or metal coordination with the hydroxyl group. wikipedia.orgelsevierpure.com For asymmetric synthesis, the Sharpless-Katsuki asymmetric epoxidation provides a highly predictable method to obtain either enantiomer of the epoxy alcohol, although (Z)-allylic alcohols are known to be less ideal substrates than their (E)-counterparts. nih.gov
Similarly, asymmetric dihydroxylation (AD) of the alkene can furnish vicinal diols with high stereocontrol. researchgate.net Using the commercially available AD-mix-α or AD-mix-β, which contain OsO₄, a chiral ligand, and a co-oxidant, it is possible to synthesize either diastereomer of the resulting 2-aminohexane-1,3,4-triol. libretexts.org The facial selectivity is primarily controlled by the choice of the cinchona alkaloid-derived ligand (DHQ or DHQD) in the AD-mix. researchgate.netlibretexts.org The reaction proceeds via a syn-addition of the hydroxyl groups across the double bond. libretexts.org
Table 3: Predicted Stereochemical Outcomes for Alkene Oxidation
| Reaction | Reagents | Expected Major Product Stereochemistry |
| Directed Epoxidation | m-CPBA or VO(acac)₂/t-BuOOH | syn-epoxy alcohol |
| Asymmetric Dihydroxylation | AD-mix-α | (3R,4S)-triol |
| Asymmetric Dihydroxylation | AD-mix-β | (3S,4R)-triol |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions)
The internal alkene of (3Z)-2-aminohex-3-en-1-ol can function as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This reaction is a powerful tool for constructing five-membered heterocyclic rings. nih.gov For instance, reaction with an azide (B81097) (R-N₃) would yield a triazoline, reaction with a nitrone would form an isoxazolidine, and reaction with a nitrile oxide would produce an isoxazoline. youtube.com The regioselectivity of these cycloadditions is governed by the electronic properties of the dipole and dipolarophile, as described by frontier molecular orbital theory. wikipedia.org
The alkene is relatively electron-rich, which may make it a suitable partner for electron-deficient dienes in inverse-electron-demand Diels-Alder reactions. However, as an unactivated alkene, its participation in standard Diels-Alder reactions as a dienophile would likely require high temperatures and may exhibit low reactivity and selectivity. Intramolecular variants, following derivatization of the amine or alcohol with a suitable diene, could be a more viable pathway. acs.orgyoutube.com
Regio- and Stereoselective Transformations at Multiple Reactive Centers
The presence of three distinct reactive centers—the amine, the alcohol, and the alkene—allows for complex and selective transformations, provided that appropriate strategies are employed. nih.gov The key to manipulating this molecule is controlling the chemoselectivity of reagents and utilizing orthogonal protection/deprotection schemes.
For example, a potential synthetic sequence could involve:
Selective Protection: The amine could be protected as a Boc-carbamate and the alcohol as a TBDMS ether. These protecting groups are stable to a wide range of reagents.
Alkene Functionalization: The protected intermediate could then undergo a stereoselective reaction at the alkene, such as asymmetric dihydroxylation, without affecting the protected functional groups.
Selective Deprotection: The TBDMS group could be selectively removed with a fluoride source to liberate the primary alcohol, leaving the Boc group intact. This alcohol could then be further functionalized.
Final Deprotection: The Boc group can be removed under acidic conditions to reveal the primary amine.
This stepwise approach, utilizing the differential reactivity of protecting groups, allows for the regio- and stereoselective modification of each part of the molecule. Furthermore, dual catalytic systems have been developed that can achieve regioselective amination and cross-coupling of allylic alcohols, demonstrating how external reagents can control reactivity at multiple sites simultaneously. nih.gov
Synthesis of Analogs and Structural Derivatives for Structure-Reactivity Relationship Studies
To investigate the structure-reactivity relationships of (3Z)-2-aminohex-3-en-1-ol, a series of analogs could be synthesized. These studies would help elucidate how steric and electronic modifications to the structure influence the reactivity of its functional groups. mdpi.com
Proposed modifications include:
Varying the C-5 substituent: Replacing the terminal ethyl group with bulkier (e.g., tert-butyl) or electronically different (e.g., phenyl) groups would probe the steric and electronic effects on the stereoselectivity of reactions at the adjacent alkene.
Derivatization of the amine: Converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, would alter its nucleophilicity and basicity. This would impact its potential role in directing reactions or its compatibility with certain reagents.
Modification of the hydroxyl group: Converting the alcohol to a methyl ether or an acetate ester would prevent its participation in hydrogen bonding. Comparing the stereochemical outcomes of epoxidation or hydrogenation of these derivatives with the parent compound would quantify the directing effect of the free hydroxyl group.
Synthesis of the stereoisomer: Preparing the (3E)-isomer would allow for a direct comparison of the reactivity of Z- versus E-alkenes in reactions like epoxidation and cycloaddition, which can be highly sensitive to alkene geometry.
Table 4: Proposed Analogs for Structure-Reactivity Studies
| Analog Type | Proposed Structural Change | Rationale for Study |
| C-5 Substitution | Replace ethyl with isopropyl, tert-butyl, or phenyl. | To assess the impact of steric bulk and electronics on the facial selectivity of alkene reactions. |
| Amine Derivatization | N-methylation or N-acetylation. | To study how altering the amine's electronic properties and steric hindrance affects overall reactivity. |
| Hydroxyl Derivatization | O-methylation or O-acetylation. | To eliminate the hydroxyl's directing capability via hydrogen bonding and quantify its stereochemical influence. |
| Alkene Isomerization | Synthesis of the (E)-isomer. | To compare the reactivity and stereoselectivity of the Z- vs. E-alkene in various transformations. |
Applications of 3z 2 Aminohex 3 En 1 Ol Hydrochloride in Contemporary Organic Synthesis and Chemical Research
Role as a Chiral Building Block for Complex Molecule Synthesis
The inherent chirality and bifunctionality of (3Z)-2-aminohex-3-en-1-ol hydrochloride position it as a valuable synthon for the construction of intricate molecular architectures. The amino and hydroxyl groups can be selectively protected and derivatized, allowing for stepwise and controlled elaboration of the carbon skeleton.
Stereoselective Construction of Nitrogen- and Oxygen-Containing Scaffolds
Chiral amino alcohols are fundamental precursors for the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. diva-portal.orgnih.gov The vicinal amino alcohol moiety in (3Z)-2-aminohex-3-en-1-ol can be readily converted into key cyclic structures such as oxazolidines and pyrrolidines.
For instance, intramolecular cyclization reactions can be employed to generate stereochemically defined five- and six-membered rings. The stereochemistry of the starting material directly translates into the stereochemistry of the resulting heterocyclic product, a crucial aspect of asymmetric synthesis. The allylic nature of the alcohol also opens up pathways for transition-metal-catalyzed reactions to form more complex polycyclic systems. nih.gov
Below is a table illustrating potential stereoselective transformations of a generic chiral amino alcohol to form heterocyclic scaffolds.
| Starting Material Analogue | Reagent/Catalyst | Product Scaffold | Diastereomeric Ratio (d.r.) |
| N-protected amino alcohol | Acetaldehyde, p-TsOH | Oxazolidine | >95:5 |
| N-protected amino alcohol | Dess-Martin periodinane; then Wittig reagent | Substituted Pyrrolidine | >90:10 |
| O-protected amino alcohol | Pd(OAc)₂, chiral ligand | Tetrahydrooxazine | >98:2 |
Synthesis of Chiral Intermediates for Natural Product Total Synthesis
The total synthesis of natural products often relies on the use of readily available chiral building blocks to install the required stereocenters. diva-portal.orgacs.org Chiral amino alcohols and their derivatives are frequently employed as key intermediates in the synthesis of complex natural products such as alkaloids, macrolides, and amino sugars. diva-portal.orgacs.org The structural features of this compound make it a suitable precursor for fragments of such complex molecules.
The synthetic utility of allylic amino alcohols in natural product synthesis is well-documented. organic-chemistry.orgpnas.org They can undergo a variety of transformations, including epoxidation, dihydroxylation, and metathesis, to introduce new functional groups and stereocenters with high levels of control. These transformations are instrumental in building up the carbon framework of the target natural product.
Precursor for Advanced Materials Science
The application of chiral molecules in materials science is a rapidly growing field, with a focus on creating materials with unique optical, electronic, and recognition properties.
Polymerization Monomers for Chiral Polymers
Chiral polymers have gained significant attention for their applications in chiral chromatography, asymmetric catalysis, and as sensors. The amino and hydroxyl groups of this compound can be functionalized with polymerizable groups, such as acrylates or styrenes, to produce chiral monomers. The subsequent polymerization of these monomers would lead to the formation of polymers with a helical structure or other forms of supramolecular chirality. birmingham.ac.uk
The chirality of the monomer units can influence the macroscopic properties of the resulting polymer, leading to materials with unique chiroptical properties or the ability to selectively recognize other chiral molecules.
Components in Self-Assembled Systems
Amphiphilic molecules, containing both hydrophilic and hydrophobic regions, can spontaneously self-assemble in solution to form a variety of nanostructures, such as micelles, vesicles, and nanofibers. rsc.orgresearchgate.net By introducing a hydrophobic tail to the this compound core, for example, through N-acylation, an amphiphilic molecule can be created.
The chirality of the head group can be transferred to the supramolecular level, resulting in the formation of chiral aggregates. rsc.org These chiral self-assembled systems have potential applications in drug delivery, templating the synthesis of inorganic materials, and in the development of new chiral catalysts.
Development of Novel Organocatalysts and Chiral Ligands for Asymmetric Transformations
Chiral amino alcohols and their derivatives are among the most successful classes of ligands and organocatalysts for a wide range of asymmetric transformations. rsc.orgnih.gov The nitrogen and oxygen atoms can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.
The structure of this compound is well-suited for its use as a precursor to chiral ligands for metal-catalyzed reactions, such as asymmetric hydrogenation, alkylation, and epoxidation. Furthermore, it can be derivatized to act as an organocatalyst for reactions like aldol (B89426) and Michael additions. The specific stereochemistry and functional group arrangement can lead to high levels of enantioselectivity in these transformations.
The following table provides examples of asymmetric reactions where chiral amino alcohol-derived ligands are commonly used.
| Reaction Type | Metal/Catalyst | Chiral Ligand Type | Enantiomeric Excess (ee) |
| Asymmetric Alkylation | Diethylzinc (B1219324) | Amino alcohol | up to >99% |
| Asymmetric Hydrogenation | Ruthenium | Diamine-phosphine | up to 98% |
| Asymmetric Epoxidation | Titanium | Tartrate-derived diol | up to >95% |
Design and Synthesis of Ligands for Metal-Catalyzed Asymmetric Reactions
Chiral amino alcohols are fundamental scaffolds in the design of ligands for metal-catalyzed asymmetric synthesis, a field crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals. rsc.orgnih.gov The amine and alcohol functionalities of compounds like (3Z)-2-aminohex-3-en-1-ol can readily chelate to a metal center, forming a stable chiral environment that can influence the stereochemical outcome of a reaction.
The synthetic versatility of amino alcohols allows for their incorporation into a variety of ligand architectures, including P,N-ligands, N,O-ligands, and bisoxazoline (BOX) ligands. These ligands have proven effective in a wide array of metal-catalyzed reactions. For instance, new chiral amino alcohol ligands have been successfully optimized for the catalytic enantioselective addition of diethylzinc to aldehydes, achieving high yields and enantiomeric excesses. rsc.org The synthesis of these ligands often starts from readily available chiral precursors, such as allylic alcohols, which are then elaborated to introduce the desired functionalities. rsc.org
The general approach involves the reaction of the amino alcohol with a suitable linker or phosphorus-containing electrophile to generate the final ligand. The specific structure of the ligand, including the stereochemistry of the amino alcohol backbone and the nature of the coordinating atoms, is critical for achieving high levels of asymmetric induction.
Table 1: Examples of Metal-Catalyzed Asymmetric Reactions Utilizing Chiral Amino Alcohol-Derived Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Substrate Scope | Enantioselectivity (ee) |
| Diethylzinc Addition to Aldehydes | Zinc | β-Amino alcohol | Aromatic and Aliphatic Aldehydes | Up to 95% |
| Allylic Alkylation | Palladium | Phosphoramidite | Pyrazol-5-ones, Allylic alcohols | Excellent |
| Reductive Coupling | Nickel | Phosphoramidite | Aldehydes, Amino-pentadienoates | Up to 91% |
| Borrowing-Hydrogen Cascade | Ruthenium | Pyme | Allyl alcohols, Amines | High |
Organocatalytic Applications in Stereoselective Bond Formations
In addition to their role as ligands in metal catalysis, derivatives of amino alcohols are powerful organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major pillar of asymmetric synthesis. Chiral amino alcohol derivatives can act as catalysts in a variety of transformations, including aldol reactions, Michael additions, and Mannich reactions. rsc.orgresearchgate.net
For example, primary amino amide alcohol organocatalysts have been developed for the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones. Furthermore, the combination of a chiral amine catalyst with a Brønsted acid can facilitate asymmetric γ-alkylation of α,β-unsaturated aldehydes. mdpi.com The mechanism of these reactions often involves the formation of a transient chiral enamine or iminium ion intermediate, which then reacts with the electrophile in a stereocontrolled manner. The stereochemical outcome is dictated by the chiral environment created by the organocatalyst.
The structural features of (3Z)-2-aminohex-3-en-1-ol, particularly the primary amine and the chiral center, make it an attractive starting material for the synthesis of novel organocatalysts. Derivatization of the amine and alcohol groups could lead to a diverse range of catalysts with tunable steric and electronic properties.
Table 2: Organocatalytic Reactions Mediated by Chiral Amino Alcohol Derivatives
| Reaction Type | Organocatalyst Type | Key Intermediate | Product Type | Stereoselectivity |
| Michael Addition | Primary Amino Amide Alcohol | Enamine | Warfarin derivatives | High |
| Aldol Reaction | Proline derivatives | Enamine | β-Hydroxy ketones | High ee and dr |
| Mannich Reaction | Bifunctional thiourea | Iminium ion | β-Amino ketones | High ee and dr |
| Olefin Aminofluorination | Diarylprolinol ether | Iminium/Enamine | β-Fluoroamines | Up to 99% ee, 98:2 dr |
Use as a Chemical Probe in Mechanistic Studies of Chemical Reactions
The unique combination of functional groups in unsaturated amino alcohols can be exploited in the design of chemical probes for elucidating reaction mechanisms. The double bond can serve as a spectroscopic handle or a reactive site for trapping intermediates. For instance, the progress of a reaction involving an unsaturated amino alcohol could be monitored by techniques such as NMR or IR spectroscopy by observing changes in the signals corresponding to the olefinic protons or the C=C stretching frequency.
Furthermore, derivatives of amino alcohols can be used in kinetic studies to understand the role of different functional groups in catalysis. By systematically modifying the structure of the amino alcohol, for example, by protecting the hydroxyl group or altering the substitution pattern on the double bond, researchers can gain insights into the transition state of the reaction and the factors that control stereoselectivity. Quantum mechanics calculations on reactions catalyzed by amino acid derivatives have been used to explain the observed diastereoselectivities by analyzing the transition state structures. researchgate.net
In the context of (3Z)-2-aminohex-3-en-1-ol, its structure could be incorporated into a larger molecule designed to probe a specific biological process or a complex chemical transformation. The amino and hydroxyl groups provide handles for conjugation to other molecules, while the double bond offers a site for specific chemical reactions or spectroscopic labeling.
Applications in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Chiral molecules, including amino alcohols, play a crucial role in this field, particularly in the area of chiral recognition, where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule. acs.orgacs.org
The amine and hydroxyl groups of (3Z)-2-aminohex-3-en-1-ol are capable of forming hydrogen bonds, which are fundamental interactions in supramolecular assembly. These groups, along with the potential for π-stacking interactions involving the double bond, could enable this compound or its derivatives to act as either a host or a guest in a supramolecular complex. For example, a macrocycle incorporating the (3Z)-2-aminohex-3-en-1-ol scaffold could be designed to selectively encapsulate a specific guest molecule.
The principles of host-guest chemistry are central to applications such as drug delivery, sensing, and catalysis. Chiral recognition by host-guest complexation has been demonstrated using various techniques, including mass spectrometry and circular dichroism spectroscopy. acs.orgnih.gov The development of new chiral hosts based on unique building blocks like (3Z)-2-aminohex-3-en-1-ol could lead to improved methods for enantiomeric separation and analysis. A hydrogen-bonded amide macrocycle has been shown to be effective for the supramolecular chirality transfer process with amino acid esters. nih.gov
Advanced Analytical Methodologies for Research and Purity Assessment of 3z 2 Aminohex 3 En 1 Ol Hydrochloride
Chiral Chromatography (HPLC and GC) for Enantiomeric and Diastereomeric Excess Determination
Chiral chromatography is a cornerstone technique for separating stereoisomers. The determination of enantiomeric excess (e.e.) and diastereomeric excess (d.e.) is critical for compounds like (3Z)-2-aminohex-3-en-1-ol hydrochloride, as different stereoisomers can exhibit varied pharmacological activities.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a preferred method for enantiomeric separation due to its versatility and high resolution. heraldopenaccess.us The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For (3Z)-2-aminohex-3-en-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. heraldopenaccess.us The amino and hydroxyl groups of the analyte can form transient diastereomeric complexes with the chiral selector of the CSP through hydrogen bonding, dipole-dipole interactions, and steric hindrance, enabling separation. A non-specific detector like a UV detector is commonly used for quantification. heraldopenaccess.us
Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (2R,3Z)-2-aminohex-3-en-1-ol | 12.5 | 985,000 | 97.0% |
| (2S,3Z)-2-aminohex-3-en-1-ol | 14.2 | 15,000 |
Gas Chromatography (GC): Chiral GC offers high sensitivity and efficiency, particularly for volatile compounds. heraldopenaccess.us Direct analysis of (3Z)-2-aminohex-3-en-1-ol on a chiral GC column may be possible, but often, derivatization is employed to improve volatility and chromatographic performance. The amino and hydroxyl groups can be reacted with a chiral derivatizing agent, such as (S)-N-trifluoroacetylprolyl chloride, to form diastereomers. nih.gov These diastereomers have different physical properties and can be readily separated on a standard achiral GC column, such as one with a phenyl methyl polysiloxane stationary phase.
Capillary Electrophoresis for Purity Assessment and Isomer Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly useful for analyzing small quantities of samples and for separating molecules that are difficult to resolve by HPLC. nih.gov
For the purity assessment of this compound, CE can effectively separate the main compound from process-related impurities and degradation products. To achieve the separation of its enantiomers, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs), especially sulfated or dimethylated derivatives, are widely used as chiral selectors in CE. nih.govresearchgate.net The hydrophobic cavity of the cyclodextrin (B1172386) can include one of the enantiomers more strongly than the other, leading to different migration times and enabling their separation and quantification. This technique can also potentially resolve the (E) and (Z) geometric isomers in a single run.
Illustrative Capillary Electrophoresis Separation Parameters
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 32 cm length |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer (pH 6.3) |
| Chiral Selector | 45 mg/mL Sulfated γ-cyclodextrin |
| Voltage | 9 kV |
| Temperature | 15 °C |
| Detection | UV at 214 nm |
Microfluidic Platforms for Real-Time Reaction Monitoring and Optimization of Synthesis
Microfluidic platforms, or "lab-on-a-chip" systems, offer significant advantages for chemical synthesis, including reduced reagent consumption, enhanced heat and mass transfer, and the ability to perform high-throughput screening. nih.gov These platforms can be integrated with analytical sensors for real-time monitoring of reaction progress. mdpi.com
In the synthesis of this compound, a microfluidic reactor could be used to precisely control reaction parameters such as temperature, pressure, and residence time. By integrating miniaturized spectroscopic (e.g., Raman or IR) or chromatographic detectors, the formation of the desired product and any byproducts can be monitored in real-time. mdpi.com This continuous feedback allows for rapid optimization of the reaction conditions to maximize yield and purity, significantly accelerating the development process compared to traditional batch chemistry.
Example of Reaction Optimization using a Microfluidic Platform
| Parameter | Value | Product Yield (%) | Purity (%) |
| Temperature | 60 °C | 75 | 92 |
| Temperature | 70 °C | 88 | 96 |
| Temperature | 80 °C | 85 | 91 |
| Residence Time | 5 min | 82 | 95 |
| Residence Time | 10 min | 88 | 96 |
| Residence Time | 15 min | 89 | 94 |
Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Complex Reaction Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are invaluable for analyzing complex mixtures encountered during synthesis and stability studies. nih.govresearchgate.netsaspublishers.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides a direct link between chromatographic separation and structural elucidation by NMR. For the analysis of a reaction mixture in the synthesis of this compound, LC-NMR can be used to separate unknown impurities and acquire their NMR spectra on-the-fly. This allows for the unambiguous identification of byproduct structures, such as isomers or degradation products, without the need for time-consuming isolation.
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): The combination of GC with tandem mass spectrometry offers exceptional sensitivity and specificity for identifying and quantifying trace-level components. nih.gov After separation by GC, molecules are ionized and fragmented. The parent ion is selected and fragmented again to produce a daughter ion spectrum that is highly characteristic of the molecule's structure. This is particularly useful for confirming the identity of known impurities and for structural investigation of unknown peaks in the chromatogram of this compound. For instance, a method using HPLC-MS/MS has been developed for the analysis of diastereomers of related compounds like 3-S-cysteinylhexan-1-ol. nih.gov
Hypothetical Impurity Profile by GC-MS/MS
| Impurity | Retention Time (min) | Parent Ion (m/z) | Key Fragment Ion (m/z) |
| (3E)-2-aminohex-3-en-1-ol | 10.2 | 116.1 | 87.1 |
| Hex-3-enal | 8.5 | 98.1 | 69.1 |
| 2-Aminohexan-1-ol | 11.1 | 118.1 | 88.1 |
Calorimetric Techniques for Understanding Thermochemical Properties of Reactions
Calorimetry is the science of measuring the heat of chemical reactions or physical changes. Understanding the thermochemical properties of the synthesis of this compound is crucial for ensuring process safety, particularly during scale-up. nih.gov
Reaction Calorimetry: A reaction calorimeter measures the amount of heat released or absorbed (enthalpy of reaction) as the synthesis proceeds. This information is vital for designing appropriate cooling or heating systems for a large-scale reactor, preventing thermal runaway, and ensuring the reaction remains within a safe operating window.
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the final product, this compound. It can precisely determine its melting point, which is a key indicator of purity. DSC can also reveal information about polymorphism, thermal stability, and the heat capacity of the compound.
Illustrative Thermochemical Data
| Parameter | Value | Technique |
| Enthalpy of Synthesis | -150 kJ/mol | Reaction Calorimetry |
| Heat Capacity (Cp) | 2.5 J/g°C | Reaction Calorimetry |
| Melting Point | 185.4 °C | Differential Scanning Calorimetry |
| Heat of Fusion | 28 kJ/mol | Differential Scanning Calorimetry |
Future Research Directions and Emerging Challenges in the Study of 3z 2 Aminohex 3 En 1 Ol Hydrochloride
Development of More Sustainable and Atom-Economical Synthetic Approaches
A primary challenge in the synthesis of complex molecules like (3Z)-2-aminohex-3-en-1-ol hydrochloride is the development of environmentally benign and efficient synthetic routes. Future research will likely focus on methodologies that maximize the incorporation of all atoms from the starting materials into the final product, a principle known as atom economy.
Key Research Thrusts:
Catalytic C-H Amination: A significant advancement would be the development of catalytic systems, potentially based on palladium or copper, that enable the direct amination of a C-H bond in a suitable precursor. This would circumvent the need for pre-functionalized substrates and reduce waste. nih.gov
Enantioselective Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to transition metal catalysis. pnas.org Research into organocatalytic methods for the asymmetric synthesis of this compound could provide access to enantiomerically pure forms of the compound, which is crucial for potential pharmaceutical applications.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. The identification or engineering of enzymes capable of stereoselectively forming the amino alcohol moiety would be a significant breakthrough.
Illustrative Data Table for a Hypothetical Catalytic Approach:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Pd(OAc)2/Sulfoxide Ligand | DCE | 25 | 85 | 95:5 | 98 |
| Chiral Phosphoric Acid | Toluene | 0 | 78 | 90:10 | 95 |
| Engineered Aminotransferase | Buffer | 30 | 92 | >99:1 | >99 |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of functional groups in this compound suggests a rich and potentially unexplored reactivity profile. Future investigations will aim to uncover and harness this reactivity for the synthesis of novel molecular architectures.
Potential Areas of Exploration:
Intramolecular Cyclizations: The proximity of the amine and alcohol functionalities to the double bond could facilitate a variety of intramolecular cyclization reactions, leading to the formation of substituted piperidines, oxazines, or other heterocyclic systems. dur.ac.uk
Dual Catalytic Strategies: The combination of two different catalytic cycles, for instance, photoredox catalysis with transition metal catalysis, could enable novel transformations such as the simultaneous functionalization of the alkene and the amino or hydroxyl group. nih.gov
Directed Reactions: The hydroxyl or amino group could be used to direct the stereoselective functionalization of the alkene, providing a powerful tool for controlling the three-dimensional structure of the products.
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis
The application of computational tools, including machine learning (ML) and artificial intelligence (AI), is poised to revolutionize synthetic chemistry. For a molecule like this compound, these technologies can accelerate the discovery and optimization of synthetic routes.
Future Applications:
Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient retrosynthetic pathways that may not be obvious to human chemists.
Reaction Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions (catalyst, solvent, temperature, etc.) to maximize yield and selectivity.
Prediction of Properties: Computational models can be used to predict the physicochemical and biological properties of derivatives of this compound, guiding the design of new molecules with desired functionalities.
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound will require the use of advanced analytical techniques.
Prospective Methodologies:
In Situ Spectroscopy: Techniques such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and mechanisms. dur.ac.uk
Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition state structures, and rationalize observed selectivities. dur.ac.ukmdpi.com This can be particularly useful for understanding the role of catalysts and directing groups.
Mass Spectrometry Techniques: Advanced mass spectrometry methods can be used to identify and characterize transient intermediates that are difficult to isolate and observe by other means.
Expanding the Scope of Applications in Emerging Fields of Chemical Science and Technology
While the immediate applications of this compound are yet to be fully explored, its structure suggests potential utility in a variety of cutting-edge areas.
Potential Future Applications:
Medicinal Chemistry: The amino alcohol motif is a common feature in many biologically active compounds. nih.gov Derivatives of this compound could be investigated as potential therapeutic agents.
Materials Science: The presence of multiple functional groups makes this molecule a candidate for the synthesis of novel polymers and functional materials. For example, it could be incorporated into polymer backbones to introduce specific properties such as chirality or hydrophilicity.
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for asymmetric metal catalysis, a cornerstone of modern synthetic chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3Z)-2-aminohex-3-en-1-ol hydrochloride, and how can reaction conditions optimize Z-isomer selectivity?
- Methodology : Use stereoselective synthesis techniques such as catalytic asymmetric hydrogenation or chiral auxiliary-mediated reactions. Optimize temperature (e.g., low temps to minimize isomerization), solvent polarity (e.g., THF or DCM for controlled reactivity), and catalysts (e.g., palladium complexes for double bond control). Monitor reaction progress via TLC or HPLC to ensure Z-configuration retention .
- Safety : Follow protocols for handling amines and hydrochlorides, including inert atmospheres and proper ventilation to prevent degradation .
Q. Which analytical techniques are most effective for confirming the stereochemical configuration (Z-geometry) of the double bond?
- Methodology :
- NMR Spectroscopy : Analyze coupling constants (-values) between protons on the double bond; Z-isomers typically exhibit smaller (e.g., 10–12 Hz) compared to E-isomers .
- X-ray Crystallography : Resolve crystal structures to unambiguously confirm geometry, though this requires high-purity crystals .
- IR Spectroscopy : Compare stretching frequencies of functional groups (e.g., C=C) to reference data .
Q. What handling and storage protocols are critical for maintaining the compound’s stability during experiments?
- Storage : Store in airtight containers at room temperature (RT) away from moisture and light to prevent hydrolysis or photodegradation .
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, which can cause irritation or corrosion . For waste disposal, segregate organic hydrochlorides and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can computational chemistry models predict the compound’s reactivity and tautomeric equilibria in aqueous solutions?
- Methodology :
- DFT Calculations : Use density functional theory to model electron distribution and predict nucleophilic/electrophilic sites.
- MD Simulations : Study solvation effects and tautomer stability (e.g., enol-keto equilibria) under varying pH conditions .
- Software Tools : Employ Gaussian or ORCA for energy minimization and transition-state analysis .
Q. How should researchers resolve contradictions between experimental spectroscopic data and theoretical predictions for molecular geometry?
- Methodology :
- Data Validation : Cross-validate NMR/IR results with independent techniques (e.g., mass spectrometry for molecular weight confirmation) .
- Error Analysis : Assess instrument calibration (e.g., NMR shimming, solvent purity) and computational parameters (e.g., basis set selection in DFT) .
- Collaborative Review : Compare findings with published crystallographic data or literature benchmarks .
Q. What experimental designs are recommended to investigate stability under biologically relevant pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound at physiological pH (4–8) and temperatures (25–37°C) over 24–72 hours. Monitor degradation via HPLC-MS .
- Kinetic Studies : Calculate degradation rate constants () using Arrhenius plots to extrapolate shelf-life under varying conditions .
- Control Measures : Implement continuous cooling (4°C) during prolonged experiments to minimize thermal decomposition .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility data for this compound in polar vs. nonpolar solvents?
- Methodology :
- Reproducibility Checks : Repeat solubility tests using standardized solvents (e.g., USP-grade DMSO, ethanol) and controlled agitation methods.
- Purity Assessment : Verify compound purity via elemental analysis or DSC to rule out impurities affecting solubility .
- Literature Cross-Reference : Compare results with structurally analogous compounds (e.g., other amino alcohols) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
